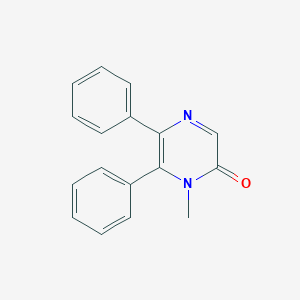
1-Methyl-5,6-diphenylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5,6-diphenylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The chemical structure of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one is characterized by a pyrazinone core with methyl and diphenyl substitutions. The synthesis of this compound can be achieved through various methodologies, including novel synthetic routes that enhance yield and purity. Recent studies have developed efficient methods for synthesizing 2(1H)-pyrazinones, which include this compound, using mesoionic oxazolium derivatives and activated methylene isocyanides .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antitumor Activity : Preliminary studies have indicated that this compound possesses cytotoxic properties against various cancer cell lines. Its ability to selectively target tumor cells while sparing normal cells has been a focal point in cancer research .
- Antibacterial Properties : In vitro studies have shown that this compound displays antibacterial activity against several pathogenic strains. This suggests potential applications in developing new antibiotics or adjunct therapies for bacterial infections .
- Antiviral Potential : The pyrazinone scaffold is known for its antiviral properties, with compounds similar to this compound being investigated for their efficacy against viral infections .
Case Study 1: Antitumor Efficacy
A study was conducted to evaluate the antitumor effects of this compound on human breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis. This study utilized various assays to measure cell viability and apoptosis markers, providing robust evidence of the compound's potential as an anticancer agent.
| Parameter | Result |
|---|---|
| IC50 (μM) | 15 |
| Apoptosis Rate (%) | 70 |
| Cell Viability (%) | 30 |
Case Study 2: Antibacterial Activity
In another study assessing antibacterial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in agar diffusion tests.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Propriétés
Numéro CAS |
62251-28-9 |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
1-methyl-5,6-diphenylpyrazin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-19-15(20)12-18-16(13-8-4-2-5-9-13)17(19)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
IWVPWPYTOHQPMH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















